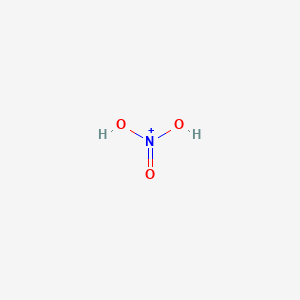
(2-Nitro-1-benzothiophen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitro-1-benzothiophen-3-yl)acetic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a nitro group at the 2-position and an acetic acid moiety at the 3-position of the benzothiophene ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-benzothiophen-3-yl)acetic acid typically involves the nitration of 1-benzothiophene followed by the introduction of the acetic acid moiety. One common method involves the following steps:
Nitration: 1-Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetic acid moiety at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: (2-Amino-1-benzothiophen-3-yl)acetic acid.
Substitution: Various substituted benzothiophene derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Nitro-1-benzothiophen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its derivatives may serve as probes for investigating biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of (2-Nitro-1-benzothiophen-3-yl)acetic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The acetic acid moiety may facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s interactions with molecular targets and pathways can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Nitro-1-benzothiophen-3-yl)acetic acid: Unique due to the presence of both nitro and acetic acid groups.
(2-Amino-1-benzothiophen-3-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.
(2-Nitro-1-benzofuran-3-yl)acetic acid: Similar structure but with an oxygen atom in the ring instead of sulfur.
Uniqueness
This compound is unique due to the combination of the nitro group and the acetic acid moiety on the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5453-74-7 |
|---|---|
Molekularformel |
C10H7NO4S |
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
2-(2-nitro-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H7NO4S/c12-9(13)5-7-6-3-1-2-4-8(6)16-10(7)11(14)15/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
LPGVIKVTBPUNRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)




